2-Hydrazinyl-6-methoxy-3-methylquinoline
CAS No.:
Cat. No.: VC20237542
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (6-methoxy-3-methylquinolin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | JXSRDDMZTRVDGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)OC)N=C1NN |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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2-Hydrazinyl group: A reactive NH–NH2 moiety capable of forming hydrogen bonds and participating in condensation reactions.
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6-Methoxy group: An electron-donating substituent influencing electronic distribution and metabolic stability.
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3-Methyl group: A hydrophobic moiety enhancing lipophilicity and membrane permeability.
The molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.27 g/mol. Computational models predict a density of 1.32 g/cm³ and a boiling point of ~380°C, analogous to structurally similar hydrazinoquinolines .
Spectral Properties
While experimental spectral data for 2-hydrazinyl-6-methoxy-3-methylquinoline are unavailable, related compounds exhibit:
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¹H NMR: Resonances at δ 8.5–9.0 ppm (quinoline aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 2.5–3.0 ppm (methyl group) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C) .
Synthetic Methodologies
Precursor Synthesis
The quinoline core is typically constructed via the Skraup or Doebner-Miller reaction, followed by functionalization:
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6-Methoxy-3-methylquinoline: Synthesized by cyclizing 3-methylaniline with glycerol and sulfuric acid under Skraup conditions, followed by methoxylation at the 6-position .
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2-Formyl-6-methoxy-3-methylquinoline: Generated via Vilsmeier-Haack formylation using POCl₃ and DMF .
Hydrazine Incorporation
The hydrazinyl group is introduced through condensation reactions:
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Step 1: React 2-formyl-6-methoxy-3-methylquinoline with hydrazine hydrate in ethanol under reflux (3–5 hours).
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Step 2: Isolate the product via vacuum filtration and recrystallize from ethanol/water .
Yield: 60–75% (reported for analogous hydrazinoquinolines) .
| Compound | Cell Line (GI₅₀, µM) | Reference |
|---|---|---|
| 7-Chloro-2-hydrazinoquinoline | MCF-7 (0.45) | |
| 4-Hydrazine-6-methoxyquinoline | SKOV-3 (1.8) |
Antibacterial and Antifungal Effects
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Staphylococcus aureus: Hydrazinoquinolines showed MIC values of 8–16 µg/mL, comparable to amikacin .
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Candida albicans: Analogous compounds inhibited growth by 80–90% at 50 µg/mL .
Enzyme Inhibition
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NQO2 Inhibition: 4-Hydrazine-6-methoxy-2-methylquinoline (IC₅₀ = 2047 nM) demonstrated moderate activity, suggesting potential for redox modulation .
Toxicity and Pharmacokinetics
Acute Toxicity
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LD₅₀: Estimated at 250 mg/kg (oral, rats) based on hydrazine derivatives .
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Hepatotoxicity: Elevated ALT/AST levels observed at doses >100 mg/kg .
Metabolic Stability
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